

In-Depth Technical Guide: EP009 (CAS Number 1462951-30-9)

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Compound of Interest

Compound Name: EP009

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For Researchers, Scientists, and Drug Development Professionals

Introduction

EP009 is a novel, selective, and orally active small molecule inhibitor of Janus Kinase 3 (JAK3).[1][2] With the chemical formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol, its systematic name is 2-(hydroxymethyl)-12-methylenecyclododecanone.[3] This technical guide provides a comprehensive overview of **EP009**, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Chemical Structure:

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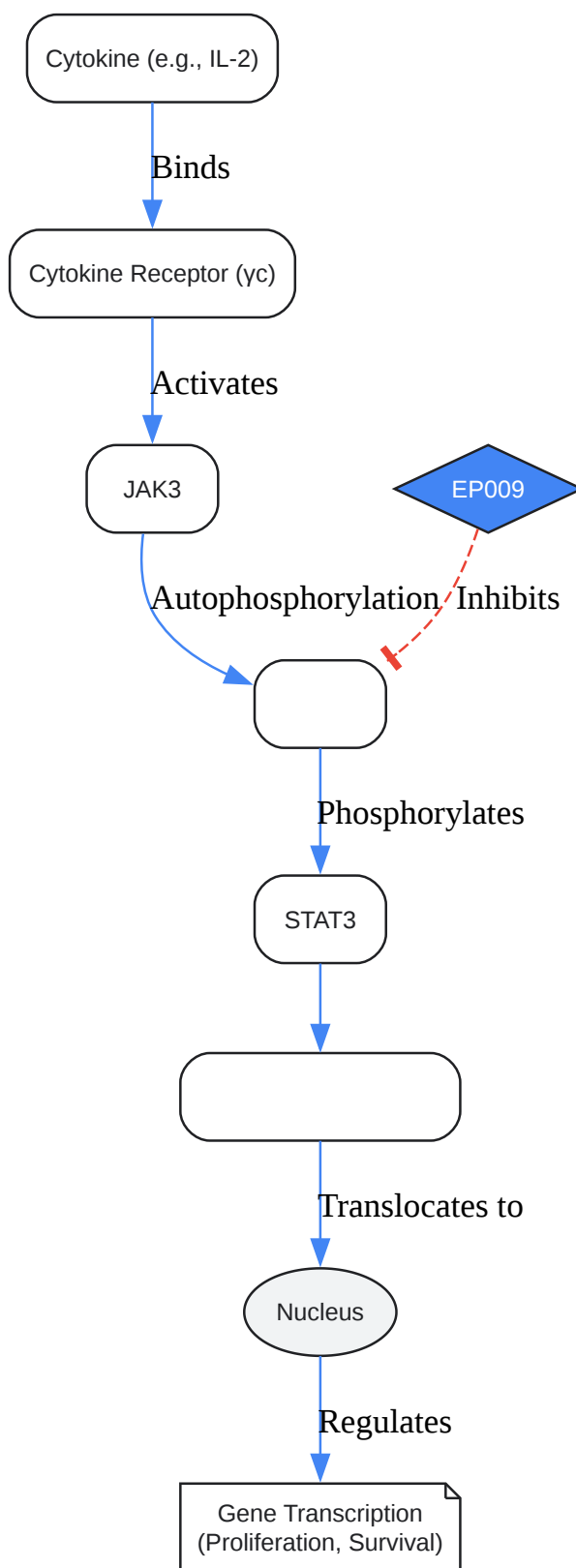
Figure 1: Chemical structure of **EP009**.^[1]

Mechanism of Action and Signaling Pathway

EP009 functions as a selective inhibitor of JAK3, a tyrosine kinase predominantly expressed in hematopoietic cells and crucial for signal transduction of cytokines that use the common

gamma chain (yc).[2] The JAK-STAT signaling pathway is integral to immunity, cell proliferation, and differentiation. In certain hematological malignancies, such as T-cell lymphomas, this pathway is often constitutively activated.

EP009 exerts its therapeutic effect by inhibiting the tyrosine phosphorylation of JAK3, which in turn prevents the phosphorylation and activation of its downstream target, Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This disruption of the JAK3/STAT3 signaling cascade leads to reduced proliferation and induction of apoptosis in cancer cells dependent on this pathway.[1]



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Diagram 1: **EP009** Inhibition of the JAK3/STAT3 Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for **EP009** based on published research.

Table 1: In Vitro Activity of **EP009**

Parameter	Cell Line	Value	Reference
Cellular IC50 (JAK3 phosphorylation)	Kit225	10-20 μ M	[1] [2]
LD50 (Cell Viability)	Kit225	5.0 μ M (at 72 hours)	[1] [2]
Effect on JAK2 phosphorylation	BaF/3	No detectable effect up to 50 μ M	[1] [2]

Table 2: In Vivo Efficacy of **EP009** in a Murine Xenograft Model (SU-DHL-1)

Treatment Group	Dosage	Tumor Growth Inhibition	Reference
EP009	100 mg/kg (oral)	Significant inhibition	[4]
EP009	200 mg/kg (oral)	Significant inhibition	[4]

Table 3: Pharmacokinetic Profile of **EP009**

Species	Dosage	Route	Key Findings	Reference
Sprague Dawley rats	200 mg/kg	Oral gavage	Orally active	[5]

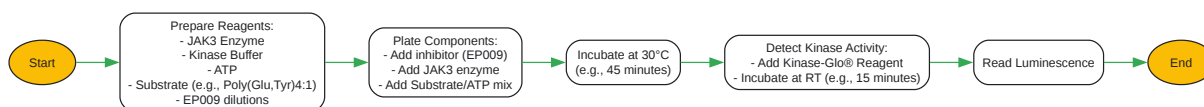
Experimental Protocols

Detailed methodologies for key experiments are provided below. While a specific synthesis protocol for **EP009** (2-(hydroxymethyl)-12-methylenecyclododecanone) is not publicly available

in the searched literature, general methods for the synthesis of related macrocyclic ketones with exocyclic methylene groups can be found in organic chemistry literature.

In Vitro JAK3 Kinase Assay

This protocol is a general guide for assessing the inhibitory activity of **EP009** on JAK3 kinase.



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Diagram 2: In Vitro Kinase Assay Workflow

Materials:

- Recombinant JAK3 enzyme
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP
- Substrate (e.g., Poly(Glu,Tyr)4:1)
- **EP009** (dissolved in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit
- 96-well white plates

Procedure:

- Prepare serial dilutions of **EP009** in kinase assay buffer.

- In a 96-well plate, add the **EP009** dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
- Add the JAK3 enzyme to each well (except the no-enzyme control) and incubate briefly.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition of JAK3 activity for each concentration of **EP009** and determine the IC50 value.

Cell Viability (MTS) Assay

This protocol measures the effect of **EP009** on the viability of T-cell lines.

Materials:

- T-cell lymphoma cell line (e.g., Kit225 or SU-DHL-1)
- Complete culture medium
- **EP009**
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well clear plates

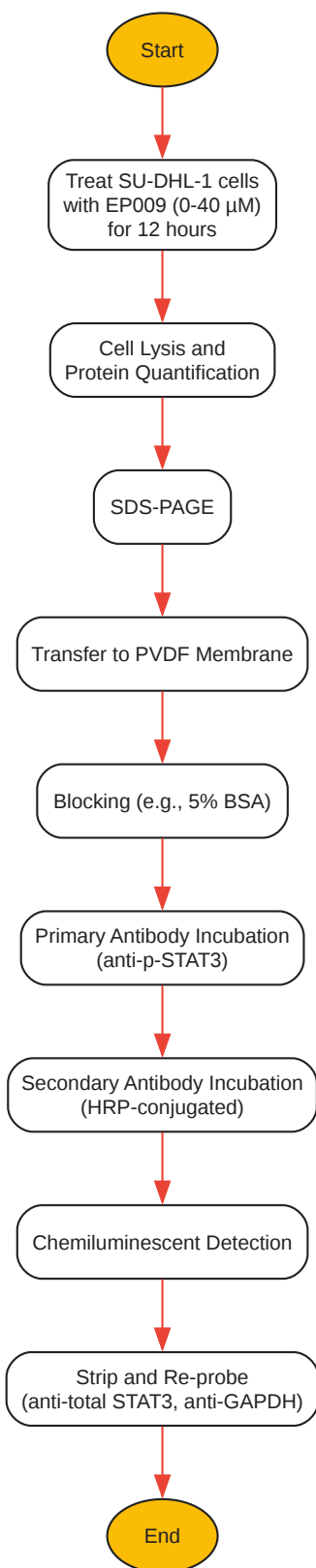
Procedure:

- Seed the cells in a 96-well plate at a predetermined density.
- Add serial dilutions of **EP009** to the wells. Include a vehicle control.

- Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Add the MTS reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours until a color change is observed.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the LD50 value.

Western Blot Analysis for Phosphorylated STAT3

This protocol details the detection of changes in STAT3 phosphorylation in response to **EP009** treatment.



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Diagram 3: Western Blot Workflow for p-STAT3

Materials:

- SU-DHL-1 cells
- **EP009**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay reagent (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Treat SU-DHL-1 cells with various concentrations of **EP009** for a specified time (e.g., 12 hours).
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like GAPDH.

Luminex Multiplex Assay for Phosphorylated STATs

This protocol allows for the simultaneous quantification of multiple phosphorylated STAT proteins.

Materials:

- SU-DHL-1 cells
- **EP009**
- Lysis buffer
- MILLIPLEX® MAP Phospho/Total STAT3 Magnetic Bead 2-Plex Kit or similar
- Luminex instrument

Procedure:

- Treat SU-DHL-1 cells with **EP009** as described for the Western blot.
- Prepare cell lysates according to the multiplex assay kit instructions.
- Perform the multiplex assay following the manufacturer's protocol, which typically involves incubating the lysates with antibody-coupled magnetic beads, followed by detection antibodies.
- Acquire and analyze the data using a Luminex instrument and associated software.
- Normalize the mean fluorescence intensity (MFI) of the phosphorylated STAT proteins to a loading control (e.g., GAPDH).

Murine Xenograft Model of Human T-cell Lymphoma

This protocol outlines a general procedure for evaluating the in vivo efficacy of **EP009**.

Materials:

- Immunocompromised mice (e.g., SCID/NOD)
- SU-DHL-1 human T-cell lymphoma cell line
- Matrigel
- **EP009** formulated for oral administration
- Vehicle control

Procedure:

- Subcutaneously inject a suspension of SU-DHL-1 cells mixed with Matrigel into the flank of the mice.
- Monitor the mice for tumor growth.
- Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer **EP009** orally at the desired doses (e.g., 100 mg/kg and 200 mg/kg) and schedule. Administer the vehicle to the control group.
- Measure tumor volume regularly using calipers.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3).

Conclusion

EP009 is a promising selective JAK3 inhibitor with demonstrated in vitro and in vivo activity against T-cell malignancies.[1][2] Its ability to specifically target the JAK3/STAT3 signaling pathway makes it an attractive candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation

of **EP009** and other selective JAK3 inhibitors. Further research is warranted to fully elucidate its mechanism of action and to determine its therapeutic potential in a clinical setting.

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